[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Description
This iridium(I) complex is a chiral catalyst primarily employed in enantioselective hydrogenation reactions. Its structure comprises:
- Chiral phosphine-oxazoline ligand: The [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane ligand provides stereochemical control, critical for achieving high enantiomeric excess (ee) .
- 1,5-Cyclooctadiene (COD): Coordinates to iridium, stabilizing the metal center during catalysis.
- Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻): A weakly coordinating anion that enhances solubility in nonpolar solvents and improves catalyst longevity .
Key applications include the hydrogenation of unfunctionalized olefins and α,β-unsaturated carbonyl compounds, with reported ee values up to 98% .
Properties
Molecular Formula |
C77H74BF24IrNO2P- |
|---|---|
Molecular Weight |
1735.4 g/mol |
IUPAC Name |
cyclooctane;dicyclohexyl-[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H46NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1 |
InChI Key |
OOYCUBWDUXGARK-FWAHSXEBSA-N |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves several steps:
Formation of the oxazoline ligand: This step involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazoline ring.
Phosphine ligand attachment: The oxazoline ligand is then reacted with a phosphine compound to form the phosphine-oxazoline ligand.
Coordination with iridium: The phosphine-oxazoline ligand is coordinated to an iridium center, typically using a precursor such as iridium chloride.
Formation of the final complex: The iridium complex is then reacted with tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide to form the final compound
Chemical Reactions Analysis
This compound is primarily involved in catalytic reactions, including:
Enantioselective hydrogenation: It catalyzes the hydrogenation of alkenes to produce chiral products with high enantiomeric excess.
Oxidation and reduction reactions: The iridium center can undergo oxidation and reduction, facilitating various redox reactions.
Substitution reactions: The ligands attached to the iridium center can be substituted under specific conditions, allowing for the modification of the compound’s properties
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of chiral molecules.
Biology: The compound’s ability to catalyze specific reactions makes it useful in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The compound exerts its effects through the coordination of the iridium center with various substrates. The iridium center facilitates the activation of hydrogen and other small molecules, enabling their addition to unsaturated substrates. The phosphine-oxazoline ligand provides a chiral environment, ensuring the enantioselectivity of the reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Catalytic Comparison of Iridium Complexes
Key Observations :
- Ligand Effects : Phosphine-oxazoline ligands (as in the target compound) outperform NHC and phosphinite ligands in enantioselectivity due to their rigid chiral environment .
- Counterion Effects : BArF⁻ significantly enhances TON compared to PF₆⁻, attributed to its lipophilicity and weak coordination, which prevent anion interference during catalysis .
Role of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻)
Table 2: BArF⁻ vs. Other Counterions
| Property | BArF⁻ | PF₆⁻ | BF₄⁻ |
|---|---|---|---|
| Solubility in CH₂Cl₂ | High | Moderate | Low |
| Coordination Strength | Weak | Moderate | Strong |
| Catalyst Stability | High | Moderate | Low |
| Reference |
Biological Activity
The compound [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound that incorporates various functional groups and metal coordination. This article aims to provide a detailed overview of its biological activity, including relevant data tables and findings from case studies.
Chemical Structure and Properties
The compound's full chemical name indicates its structural complexity, involving multiple aromatic rings, a phosphine moiety, and iridium coordination. The molecular formula is with a molecular weight of approximately 1728.35 g/mol. The structure can be broken down into several key components:
- Dicyclohexylphosphane : A phosphine derivative contributing to the compound's reactivity.
- Iridium(1+) complex : This metal center is often associated with catalytic properties.
- Dihydrooxazole moiety : Known for its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of oxazole-containing compounds in anticancer therapy. The dihydrooxazole group has been linked to various biological activities, including:
- Inhibition of cancer cell proliferation : Compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Cytotoxicity Evaluation
A study conducted on a series of oxazole derivatives showed that modifications at the 5-position significantly affected their anticancer potency. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their parent compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.73 |
| Compound B | HeLa | 0.95 |
| Compound C | A549 | 1.20 |
The proposed mechanism of action for oxazole derivatives involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that treated cells underwent significant apoptotic changes.
- Cell Cycle Arrest : Compounds were shown to block the cell cycle at the sub-G1 phase, indicating effective interference with cellular proliferation.
Antimicrobial Activity
In addition to anticancer properties, some related compounds have displayed antimicrobial activity against various pathogens. This suggests that the compound may also possess potential as an antimicrobial agent.
Toxicological Profile
Preliminary toxicological assessments indicate that while some derivatives are well-tolerated at therapeutic doses, others may exhibit dose-dependent toxicity. Further studies are required to elucidate the safety profile comprehensively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
